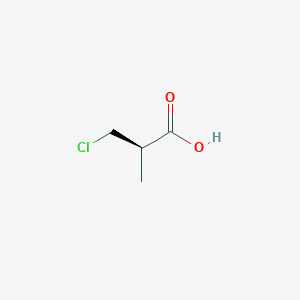

(2R)-3-Chloro-2-methylpropanoic acid

Description

Significance of Chiral Halogenated Carboxylic Acids in Advanced Synthetic Methodologies

Chiral halogenated carboxylic acids are a class of organic compounds that play a pivotal role in modern organic synthesis. researchgate.net Their significance lies in the dual functionality they offer: the carboxylic acid group provides a site for various coupling reactions, while the halogen atom can be readily displaced in nucleophilic substitution reactions. nih.gov This dual reactivity makes them powerful intermediates in the construction of complex molecular architectures with specific stereochemistry.

The presence of a halogen atom can also influence the electronic properties of the molecule, affecting its reactivity and biological activity. nih.gov In pharmaceutical research, the introduction of a halogen can lead to enhanced metabolic stability and binding affinity of a drug candidate. nih.gov Furthermore, the stereochemistry of these molecules is crucial, as different enantiomers of a chiral compound can exhibit vastly different biological activities. nih.gov

Historical Trajectory and Evolution of Research on (2R)-3-Chloro-2-methylpropanoic Acid and its Stereoisomers

The journey of halogenated carboxylic acids began with early investigations into halogenation reactions in the 19th century. wikipedia.org However, the development of stereoselective methods for the synthesis of specific enantiomers, such as this compound, is a more recent advancement. Initially, the preparation of such compounds often resulted in racemic mixtures, requiring tedious resolution steps to isolate the desired enantiomer.

The evolution of asymmetric synthesis has revolutionized the production of chiral molecules. eurekalert.org The development of chiral catalysts and auxiliaries has enabled the direct synthesis of enantiomerically enriched halogenated carboxylic acids. nih.gov For 3-chloro-2-methylpropanoic acid, research has focused on stereoselective routes, including the use of chiral starting materials and the development of enantioselective halogenation methods. nih.gov This progression has been critical in making compounds like this compound more accessible for research and industrial applications.

Paradigms and Research Frontiers in this compound Chemistry

Current research involving this compound is focused on expanding its utility as a chiral building block in the synthesis of novel bioactive molecules and advanced materials. chiralpedia.com One of the key paradigms is its application in the total synthesis of complex natural products and pharmaceuticals, where the precise introduction of a stereocenter is paramount.

The research frontiers are being pushed towards the development of more efficient and sustainable synthetic methods for its preparation and utilization. This includes the exploration of biocatalysis and green chemistry approaches to minimize environmental impact. Furthermore, the unique properties of this compound are being harnessed in the design of new chiral ligands for asymmetric catalysis and in the development of novel polymers with specific stereochemical structures. The ongoing exploration of its reactivity and potential applications continues to open new avenues in organic chemistry. chiralpedia.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 122.55 g/mol |

| IUPAC Name | This compound |

| CAS Number | 82340-62-3 |

| Canonical SMILES | CC@@HC(=O)O |

| InChI Key | AWSSTZZQBPIWKZ-VKHMYHEASA-N |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| Density | Data not available |

Structure

3D Structure

Properties

CAS No. |

82340-62-3 |

|---|---|

Molecular Formula |

C4H7ClO2 |

Molecular Weight |

122.55 g/mol |

IUPAC Name |

(2R)-3-chloro-2-methylpropanoic acid |

InChI |

InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |

InChI Key |

AWSSTZZQBPIWKZ-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](CCl)C(=O)O |

Canonical SMILES |

CC(CCl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 3 Chloro 2 Methylpropanoic Acid

Chemoenzymatic and Biocatalytic Pathways to (2R)-3-Chloro-2-methylpropanoic Acid

Biocatalysis has emerged as a powerful and sustainable tool for producing chiral compounds. nih.govnih.gov The high selectivity of enzymes often allows for reactions under mild conditions, reducing the environmental impact compared to traditional chemical methods. nih.gov The primary biocatalytic strategy for producing this compound is the kinetic resolution of a racemic mixture.

Engineering and Screening of Biocatalysts for Enantioselective Synthesis

The success of a biocatalytic process hinges on the selection of a suitable enzyme. For the synthesis of chiral haloalkanoic acids, lipases and dehalogenases are commonly screened for their ability to selectively act on one enantiomer in a racemic mixture. Lipases, for instance, can be used in the enantioselective esterification or hydrolysis of a racemic ester of 3-chloro-2-methylpropanoic acid.

Modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, are instrumental in improving the natural capabilities of these enzymes. nih.gov Directed evolution, for example, can enhance enzyme activity, stability, and enantioselectivity by introducing random mutations and screening for improved variants. nih.gov This iterative process has been successfully applied to create biocatalysts tailored for specific industrial applications, capable of functioning under harsh process conditions. nih.gov For instance, engineering the substrate-binding pocket of an enzyme can alter its specificity to better accommodate the target molecule and improve stereoselectivity. nih.gov

Optimization of Biocatalytic Reaction Conditions for Enhanced Stereoselectivity and Yield

Once a suitable biocatalyst is identified or engineered, optimizing the reaction conditions is critical to maximize both the yield of the desired product and its enantiomeric excess (e.e.). Key parameters that are manipulated include pH, temperature, substrate concentration, and the choice of solvent.

For enzymatic resolutions, the reaction medium can significantly influence enzyme activity and selectivity. nih.gov While aqueous buffers are common, organic solvents or biphasic systems are often employed to overcome substrate or product inhibition and to shift reaction equilibria. mdpi.com The use of ionic liquids as co-solvents has also been explored to stabilize enzymes and enhance process efficiency. nih.gov For example, in the kinetic resolution of a related compound, the addition of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) to the reaction medium was found to improve both the efficiency and the enantiomeric excess of the product. nih.gov

The table below summarizes typical parameters optimized in biocatalytic resolutions.

| Parameter | Typical Range | Rationale for Optimization |

| pH | 4.0 - 9.0 | Enzyme activity and stability are highly pH-dependent. The optimal pH matches the enzyme's natural operating range. |

| Temperature | 20°C - 60°C | Higher temperatures can increase reaction rates, but may also lead to enzyme denaturation. A balance is sought for optimal activity and stability. |

| Substrate Conc. | 10 mM - 500 mM | High concentrations can lead to substrate inhibition, while low concentrations may result in slow reaction rates. |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate | In transesterification reactions, the choice of acyl donor can affect reaction rate and equilibrium position. mdpi.com |

| Solvent | Toluene, Hexane (B92381), MTBE | The solvent affects enzyme conformation and substrate solubility, thereby influencing both activity and enantioselectivity. mdpi.com |

| Enzyme Loading | 1 - 10% (w/w) | Higher enzyme concentration increases the reaction rate but also the cost. Optimization is key for economic viability. |

Scalability Considerations for Industrial Biocatalytic Production of this compound

Translating a laboratory-scale biocatalytic process to an industrial scale presents several challenges. uva.nl Key considerations include the cost and stability of the enzyme, productivity (space-time yield), and downstream processing for product isolation.

Immobilization of the enzyme on a solid support is a common strategy to improve its stability and facilitate its reuse over multiple reaction cycles, which is crucial for cost-effective industrial production. nih.gov Enzyme membrane reactors, where the biocatalyst is immobilized on a membrane, can be used for continuous production, leading to high space-time yields. nih.govresearchgate.net

Asymmetric Chemical Synthesis Strategies for this compound

Asymmetric chemical synthesis provides an alternative to biocatalytic methods, offering precise control over the stereochemical outcome through the use of chiral molecules.

Chiral Auxiliary-Controlled Approaches for Stereoselective Formation

A well-established strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a common approach would involve the use of an Evans-type oxazolidinone or a pseudoephedrine amide auxiliary. The general procedure is as follows:

The chiral auxiliary is acylated with an appropriate propanoic acid derivative.

The resulting chiral imide is enolized using a base like lithium diisopropylamide (LDA).

The enolate is then reacted with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) or a chloromethylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

Finally, the chiral auxiliary is hydrolytically removed to yield the desired this compound.

The diastereoselectivity of these reactions is often high, providing the product with excellent enantiomeric purity after removal of the auxiliary. nih.gov

| Chiral Auxiliary | Typical Base | Electrophile | Key Advantage |

| Evans Oxazolidinones | LDA, NaHMDS | NCS, CH₂O then SOCl₂ | High diastereoselectivity, well-established methodology. wikipedia.org |

| Pseudoephedrine Amides | LDA, LiHMDS | CCl₄, CH₂ClI | Forms crystalline intermediates facilitating purification, auxiliary is inexpensive. wikipedia.org |

| Camphorsultams | n-BuLi | NCS | High directing ability, often provides high diastereomeric excess. |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. A potential route to this compound via this strategy is the asymmetric hydrogenation or conjugate addition to a suitable prochiral precursor, such as 3-chloro-2-methylpropenoic acid.

In such a reaction, a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand would be used. The chiral ligand creates a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The choice of ligand is critical for achieving high enantioselectivity. Ligands like BINAP, DuPhos, or Josiphos have been used successfully in a wide range of asymmetric hydrogenations.

While specific examples for the direct asymmetric hydrogenation to this compound are not extensively documented in general literature, this approach remains a powerful and attractive strategy for the synthesis of chiral carboxylic acids. The development of new catalysts and ligands continues to expand the scope of this methodology.

Development of Chiral Ligands and Metal Catalysts for Enantiocontrol

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a powerful tool for establishing chiral centers. Chiral rhodium and iridium complexes are prominent catalysts for such transformations. For a precursor like 2-methyl-3-chloroacrylic acid, a chiral rhodium complex, often bearing a chiral diphosphine ligand, could facilitate the enantioselective addition of hydrogen across the double bond.

The design of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) scaffold create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. The choice of solvent and reaction conditions also plays a significant role in the catalytic activity and stereochemical outcome. While specific applications of this method to 2-methyl-3-chloroacrylic acid are not extensively documented, the principles of asymmetric hydrogenation with chiral rhodium catalysts are well-established for a wide range of prochiral olefins.

Another promising approach is the organocatalytic α-chlorination of aldehydes. Chiral secondary amines, such as derivatives of proline or imidazolidinones, can catalyze the enantioselective chlorination of propanal at the α-position using an electrophilic chlorine source like N-chlorosuccinimide (NCS). nih.govorganic-chemistry.org The resulting (R)-2-chloropropanal can then be oxidized to the corresponding carboxylic acid, (2R)-2-chloropropanoic acid, which could potentially be a precursor to the target molecule through subsequent C-methylation and chlorination at the 3-position, though this would require further stereocontrolled steps.

Mechanistic Insights into Asymmetric Catalytic Cycles

The mechanism of rhodium-catalyzed asymmetric hydrogenation generally involves the coordination of the olefinic substrate to the chiral rhodium complex. The catalyst then activates molecular hydrogen, which is subsequently transferred to the double bond in a stereoselective manner. The enantio-determining step is typically the migratory insertion of the olefin into the rhodium-hydride bond within the chiral ligand sphere. The steric and electronic properties of the chiral ligand dictate the preferred coordination geometry of the substrate and the facial selectivity of the hydrogen addition.

In organocatalytic α-chlorination, the chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. nih.govorganic-chemistry.org This enamine then attacks the electrophilic chlorine source in a stereocontrolled fashion, guided by the chiral catalyst. Subsequent hydrolysis releases the α-chloro aldehyde and regenerates the catalyst for the next cycle. A detailed mechanistic analysis of the organocatalytic α-chlorination of aldehydes using different catalysts and N-chloroimides has been conducted, providing insights into the role of reaction intermediates and the factors governing enantioselectivity.

Diastereoselective Synthesis Utilizing Chiral Pool Precursors

The use of readily available, enantiomerically pure natural products as starting materials, known as the "chiral pool," is a classic strategy in asymmetric synthesis. L-alanine, with its inherent (S)-stereochemistry at the α-carbon, is a suitable precursor for this compound.

A known method for the synthesis of L-2-chloropropionic acid from L-alanine involves a diazotization reaction in the presence of hydrochloric acid. google.com This reaction proceeds with retention of configuration, converting the amino group to a chlorine atom while preserving the stereocenter. To synthesize the target molecule, this strategy could be adapted. One potential route involves the conversion of L-alanine into a suitable derivative that allows for the introduction of a chloromethyl group at the β-position before the diazotization step. Alternatively, a multi-step sequence starting from L-alanine could involve stereoselective methylation at the α-position followed by conversion of the amino group to a chloro group and subsequent functionalization of the side chain.

Novel Halogenation and Carboxylation Reactions for Stereoselective Access to this compound

Recent advances in catalysis have led to the development of novel stereoselective halogenation and carboxylation reactions. For instance, the enantioselective α-chlorination of β-ketoesters and 1,3-diketone derivatives has been achieved using bifunctional chiral 2-aminobenzimidazole (B67599) derivatives as organocatalysts. While not directly applicable to a simple propanoic acid derivative, this demonstrates the potential for developing catalytic systems for the direct, enantioselective chlorination at the α-position of a suitable precursor.

In the realm of carboxylation, nickel-catalyzed reductive coupling of CO2 with enynes has been shown to produce α,β-unsaturated carboxylic acids. While this specific reaction is not directly applicable, it highlights the ongoing research into developing catalytic methods for the stereoselective incorporation of a carboxyl group. A hypothetical enantioselective carboxylation of a prochiral 1-chloro-2-propyl substrate could, in principle, lead to the desired product, though such a transformation remains a significant synthetic challenge.

Enantiomeric Resolution Techniques for Racemic 3-Chloro-2-methylpropanoic Acid

Resolution of a racemic mixture is a widely used method for obtaining enantiomerically pure compounds. This approach involves separating the two enantiomers of 3-chloro-2-methylpropanoic acid through various techniques.

One of the most common methods is diastereomeric salt formation . This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, such as (R)-1-phenylethylamine. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, ((R)-acid•(R)-base) and ((S)-acid•(R)-base), which have different physical properties, such as solubility. rsc.org These diastereomers can then be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

| Resolving Agent | Principle | Outcome |

| (R)-1-Phenylethylamine | Forms diastereomeric salts with different solubilities. | Allows for separation of (R)- and (S)-3-chloro-2-methylpropanoic acid through fractional crystallization. |

| Chiral Alkaloids (e.g., Brucine, Strychnine) | Similar to chiral amines, they form diastereomeric salts with carboxylic acids. | Can be used for the resolution of racemic acids based on differential solubility of the resulting salts. libretexts.org |

Enzymatic kinetic resolution is another powerful technique. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture at a much faster rate than the other. almacgroup.com For example, the racemic ethyl ester of 3-chloro-2-methylpropanoic acid can be subjected to hydrolysis catalyzed by a lipase, such as one from Candida rugosa or Pseudomonas fluorescens. The enzyme would preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric excess. The separated acid and ester can then be isolated.

| Enzyme | Reaction | Substrate | Result |

| Lipase (e.g., from Candida rugosa) | Kinetic Resolution (Hydrolysis) | Racemic ethyl 3-chloro-2-methylpropanoate | Selective hydrolysis of one enantiomer, leaving the other as an enantioenriched ester. almacgroup.com |

| Lipase (e.g., from Pseudomonas fluorescens) | Kinetic Resolution (Esterification) | Racemic 3-chloro-2-methylpropanoic acid | Selective esterification of one enantiomer, leaving the other as an enantioenriched acid. researchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC) offers an analytical and preparative method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown success in separating the enantiomers of various chiral carboxylic acids. nih.govnih.govmdpi.com The choice of the mobile phase, which typically consists of a mixture of alkanes and alcohols with an acidic additive, is crucial for achieving good separation.

| Chiral Stationary Phase (CSP) | Mobile Phase Example | Principle |

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol with Trifluoroacetic Acid | Differential interaction of enantiomers with the chiral stationary phase leads to separation. nih.govnih.gov |

| Cyclodextrin-based | Aqueous buffer/Methanol | Enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, allowing for separation. |

Mechanistic Studies and Reactivity of 2r 3 Chloro 2 Methylpropanoic Acid

Investigation of Reaction Pathways and Transformation Mechanisms Involving the Chloro and Carboxyl Moieties

The proximity of the carboxyl and chloro groups in (2R)-3-chloro-2-methylpropanoic acid allows for significant intramolecular interactions, most notably through neighboring group participation (NGP). Under appropriate conditions, typically in the presence of a base, the carboxyl group can be deprotonated to form a carboxylate. This carboxylate can then act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction.

The hydrolysis of related 2-bromopropanoic acid, for instance, proceeds with retention of configuration, which is strong evidence for the formation of a transient α-lactone intermediate through NGP. A similar mechanism is operative in β-halo acids, leading to β-lactones.

The general pathway for the intramolecular transformation is as follows:

Deprotonation: A base removes the acidic proton from the carboxyl group, forming a carboxylate anion.

Intramolecular Cyclization: The carboxylate attacks the C3 carbon, displacing the chloride ion and forming a β-lactone intermediate.

Nucleophilic Ring-Opening: The strained β-lactone is susceptible to attack by external nucleophiles. This can occur at either the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage), depending on the nucleophile and reaction conditions.

The formation of the β-lactone is a reversible process, and the lactone itself can be hydrolyzed back to the corresponding β-hydroxy acid under acidic or basic conditions.

Principles of Stereochemical Control and Chirality Transfer in Transformations of this compound

The stereochemistry of this compound is central to its reactivity, and transformations of this molecule are often stereospecific or stereoselective. The transfer of chirality during reactions is dictated by the mechanisms involved.

For example, the hydrolysis of a β-halopropanoic acid to a β-hydroxypropanoic acid via a β-lactone intermediate results in the hydroxyl group having the same stereochemical orientation as the original halogen. This is a hallmark of neighboring group participation.

In contrast, a direct SN2 reaction with an external nucleophile at the C3 position, without the participation of the carboxyl group, would proceed with a single inversion of configuration, leading to the opposite enantiomer of the product. The dominant pathway, and thus the stereochemical outcome, is often dependent on the reaction conditions, such as the concentration and nature of the external nucleophile and the base.

| Reaction Pathway | Key Intermediate | Stereochemistry at C3 | Overall Stereochemical Outcome |

|---|---|---|---|

| Neighboring Group Participation (NGP) | (R)-β-Methylpropiolactone | Double Inversion | Retention |

| Direct SN2 by External Nucleophile | None (concerted) | Single Inversion | Inversion |

Exploration of Nucleophilic Substitution and Elimination Reactions in this compound Derivatives

The chloro-substituted carbon in this compound and its derivatives (such as esters) is susceptible to nucleophilic substitution reactions. The primary nature of this carbon generally favors an SN2 mechanism, where a nucleophile attacks the carbon, and the chloride ion leaves in a single, concerted step. This results in an inversion of stereochemistry at the site of attack.

Common nucleophiles that can displace the chloride include halides, cyanide, azide, and various oxygen and nitrogen nucleophiles. The rate of these SN2 reactions is sensitive to steric hindrance around the reaction center.

In the presence of a strong, sterically hindered base, elimination reactions can compete with or even dominate over substitution. For derivatives of this compound, an E2 (bimolecular elimination) mechanism is expected. This reaction involves the concerted removal of a proton from the β-carbon (C2) and the departure of the chloride leaving group from the α-carbon (C3), leading to the formation of an alkene.

The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton to be removed and the leaving group. In the context of this compound derivatives, this would involve the removal of the proton from the C2 position. The product of such an elimination would be 2-methylpropenoic acid (methacrylic acid) or its corresponding ester. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

| Reaction Type | Reagent Type | Mechanism | Typical Product |

|---|---|---|---|

| SN2 (Substitution) | Good Nucleophile, Weak Base | Concerted, backside attack | (2R)-3-substituted-2-methylpropanoic acid derivative |

| E2 (Elimination) | Strong, Sterically Hindered Base | Concerted, anti-periplanar | 2-Methylpropenoic acid derivative |

Acid-Catalyzed and Base-Catalyzed Transformations Affecting this compound Reactivity

Both acid and base catalysis can significantly influence the reactivity of this compound, primarily by affecting the carboxyl group and its participation in reactions.

Base-Catalyzed Transformations:

As previously discussed, the most significant base-catalyzed transformation is the deprotonation of the carboxylic acid to form a carboxylate. This dramatically increases the nucleophilicity of the carboxyl group, enabling it to act as an effective neighboring group in the displacement of the chloride ion to form a β-lactone. Strong bases also promote E2 elimination reactions, as detailed in the preceding section.

Furthermore, if the carboxylic acid is in the form of an ester, base-catalyzed hydrolysis (saponification) can occur. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to form a carboxylate and an alcohol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the basic medium.

Acid-Catalyzed Transformations:

Under acidic conditions, the carbonyl oxygen of the carboxyl group can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. A classic example is the Fischer esterification, where an alcohol, in the presence of a catalytic amount of a strong acid, reacts with the carboxylic acid to form an ester. This is a reversible equilibrium-controlled process.

Acid catalysis can also play a role in the hydrolysis of ester derivatives of this compound, which is the reverse of Fischer esterification. Additionally, in the presence of a strong acid, intramolecular cyclization to form a lactone can be facilitated if a hydroxyl group is present at the β-position (which could be the product of a prior hydrolysis of the chloro group). The mechanism for acid-catalyzed lactonization typically involves protonation of the carbonyl oxygen, followed by intramolecular attack of the hydroxyl group.

Advanced Analytical and Characterization Methodologies for 2r 3 Chloro 2 Methylpropanoic Acid Research

Chiral Chromatography Techniques for Enantiomeric Purity Assessment (e.g., SFC, HPLC with Chiral Stationary Phases)

The quantitative determination of the enantiomeric purity of (2R)-3-chloro-2-methylpropanoic acid is critical. Chiral chromatography is the cornerstone for this assessment, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most powerful techniques. chromatographyonline.comselvita.com These methods rely on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation. researchgate.netbgb-analytik.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: HPLC is a widely adopted technique for chiral separations. researchgate.net For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are particularly effective. bgb-analytik.comeuropeanpharmaceuticalreview.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create the necessary energetic difference for resolving the enantiomers. bgb-analytik.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier, is crucial for optimizing the separation. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact. chromatographyonline.comselvita.com Utilizing supercritical carbon dioxide as the main mobile phase component, SFC provides faster analysis times due to the low viscosity and high diffusivity of the supercritical fluid. researchgate.net This results in higher efficiency and reduced solvent consumption, aligning with green chemistry principles. selvita.com For the analysis of polar, acidic molecules like this compound, modifiers (e.g., methanol) and additives are often incorporated into the mobile phase to improve peak shape and enantioselectivity. chromatographyonline.comeuropeanpharmaceuticalreview.com Studies have shown that SFC can resolve enantiomers 3 to 5 times faster than HPLC without compromising resolution. chromatographyonline.comresearchgate.net

Table 1: Comparison of Chiral HPLC and SFC for Enantiomeric Purity Assessment

| Feature | Chiral HPLC | Chiral SFC |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Isopropanol) | Supercritical CO2 |

| Analysis Speed | Standard | 3-5 times faster than HPLC chromatographyonline.comresearchgate.net |

| Solvent Consumption | High | Significantly lower, "greener" alternative selvita.com |

| Efficiency | High | Very high due to low viscosity and high diffusivity of mobile phase researchgate.net |

| Operating Pressure | Moderate to High | High |

| Compatibility with CSPs | Wide range of commercial CSPs available | Compatible with most HPLC CSPs chromatographyonline.com |

Advanced Spectroscopic Characterization for Stereochemical Assignment and Conformational Analysis (e.g., High-Resolution NMR, Vibrational Circular Dichroism, Chiroptical Spectroscopy)

Spectroscopic methods are indispensable for confirming the covalent structure and providing insights into the three-dimensional arrangement of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a cornerstone for structural elucidation. semanticscholar.org For this compound, ¹H NMR provides information on the number of different proton environments and their connectivity through spin-spin coupling. docbrown.info ¹³C NMR reveals the number of distinct carbon environments in the molecule. docbrown.info Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish the complete bonding framework. Furthermore, vicinal proton-proton coupling constants ((³)JHH) obtained from high-resolution spectra can be used to perform conformational analysis, determining the preferred rotational conformations (rotamers) of the molecule in solution. nih.gov

Vibrational Circular Dichroism (VCD) and Chiroptical Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govrsc.org As a chiroptical technique, VCD is exceptionally sensitive to the stereochemical arrangement of atoms in a molecule. uantwerpen.be By comparing the experimental VCD spectrum of this compound with quantum chemical calculations, the absolute configuration can be unambiguously determined. rsc.orguantwerpen.be VCD provides detailed information about the solution-phase conformation and can detect subtle changes in molecular geometry. mdpi.comrsc.org

Table 2: Spectroscopic Techniques for the Characterization of this compound

| Technique | Information Obtained | Primary Application |

|---|---|---|

| High-Resolution ¹H & ¹³C NMR | Covalent structure, connectivity, number of proton/carbon environments. docbrown.infodocbrown.info | Structural Elucidation |

| 2D NMR (e.g., COSY, HSQC) | Detailed proton-proton and proton-carbon correlations. | Confirmation of Bonding Framework |

| NMR Conformational Analysis | Preferred solution-phase conformations based on coupling constants. nih.gov | Conformational Analysis |

| Vibrational Circular Dichroism (VCD) | Stereochemical arrangement, differential absorption of polarized IR light. nih.gov | Absolute Configuration Determination |

Mass Spectrometry Techniques for Structural Elucidation and Reaction Progress Monitoring

Mass spectrometry (MS) is a vital tool that provides information about the molecular weight and structure of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by providing a highly accurate mass measurement.

Tandem MS (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern serves as a molecular fingerprint. nih.gov Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For 2-methylpropanoic acid, characteristic fragments would include the loss of the carboxyl group or cleavage adjacent to it. docbrown.info

Furthermore, modern MS techniques can be used for real-time monitoring of the synthesis of this compound. waters.com Ambient sampling techniques allow for the direct analysis of reaction mixtures with minimal sample preparation, providing immediate feedback on the formation of the product and the consumption of reactants. waters.com

Table 3: Mass Spectrometry Data for this compound

| Analysis | Expected Result | Significance |

|---|---|---|

| Molecular Ion Peak (M+) | m/z ≈ 122.01 (for ³⁵Cl isotope) | Confirms molecular weight. nih.gov |

| Isotope Peak (M+2) | m/z ≈ 124.01; approx. 1/3 intensity of M+ | Confirms the presence of one chlorine atom. |

| Common Fragment Ion | [M - COOH]⁺ (m/z ≈ 77) | Indicates loss of the carboxylic acid group. |

| Common Fragment Ion | [M - CH₂Cl]⁺ (m/z ≈ 73) | Indicates cleavage of the chloromethyl group. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.net The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of atoms in the crystal perturbs the scattering of X-rays in a way that is dependent on the absolute arrangement of atoms. researchgate.net This allows for the unambiguous assignment of the (R) or (S) configuration.

Beyond determining the absolute stereochemistry, a crystal structure analysis provides a wealth of information about the solid-state conformation of the molecule. It reveals precise bond lengths, bond angles, and torsion angles. Additionally, it elucidates the crystal packing arrangement, showing how individual molecules interact with each other through intermolecular forces such as hydrogen bonding and van der Waals interactions. This information is crucial for understanding the physical properties of the solid material. americanpharmaceuticalreview.com

Table 4: Representative Data from X-ray Crystallographic Analysis

| Parameter | Description | Importance |

|---|---|---|

| Space Group | The symmetry group of the crystal lattice. | Defines the packing symmetry. |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Fundamental properties of the crystal lattice. |

| Flack Parameter | A value close to 0 confirms the correct absolute configuration assignment. researchgate.net | Confirms the (R) configuration. |

| Atomic Coordinates | The precise 3D position of each atom in the unit cell. | Allows for detailed analysis of molecular geometry. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, etc. | Explains crystal packing and solid-state stability. |

Theoretical and Computational Studies of 2r 3 Chloro 2 Methylpropanoic Acid

Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Conformational Landscapes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic characteristics of molecules like (2R)-3-chloro-2-methylpropanoic acid.

Electronic Properties: Key electronic properties that can be calculated include the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would visualize the electron density distribution, highlighting the electronegative regions around the oxygen and chlorine atoms, which are crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. For substituted carboxylic acids, these properties are heavily influenced by the nature of the substituent groups.

Conformational Landscapes: this compound possesses rotational freedom around its single bonds, leading to various possible conformers. Computational methods can map the potential energy surface by systematically rotating key dihedral angles (e.g., C-C-C-O and Cl-C-C-C) to identify stable, low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The presence of the bulky chlorine atom and the methyl group would create steric hindrance, significantly influencing the preferred conformational state.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-C-Cl Bond Angle | ~110.5° |

| O=C-O Bond Angle | ~124.0° |

Computational Elucidation of Reaction Mechanisms and Transition State Analysis (e.g., Density Functional Theory)

DFT is extensively used to investigate the mechanisms of chemical reactions, providing insights into the energy profiles and the structures of transient species like transition states.

Reaction Mechanisms: For this compound, several reaction types could be computationally explored. One example is dehydrochlorination, a common elimination reaction for alkyl halides. Theoretical studies on the gas-phase elimination of 3-chloropropionic acid and 2-chlorobutyric acid have shown that such reactions can proceed through cyclic transition states. pku.edu.cn Similarly, the decomposition of 2-chloropropionic acid has been theoretically characterized as a two-step mechanism involving an α-propiolactone intermediate. acs.org Computational analysis could determine whether the reaction is concerted or stepwise and identify the most favorable pathway.

Transition State Analysis: A key aspect of mechanistic studies is locating and characterizing the transition state (TS) for each reaction step. A TS is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the TS determines the activation energy barrier for the reaction, a critical factor in reaction kinetics. For instance, DFT calculations have been used to determine the activation energies for the chlorination of propanoic acid, distinguishing between ionic and radical mechanisms. semanticscholar.orgresearchgate.net Similar methods could be applied to study substitution or elimination reactions of this compound.

Table 2: Hypothetical Activation Energies for a Proposed Dehydrochlorination Reaction Step of this compound

| Computational Method | Basis Set | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | 35.2 |

| M06-2X | 6-311+G(d,p) | 32.8 |

| ωB97X-D | def2-TZVP | 31.5 |

Prediction of Spectroscopic Signatures and Validation through Experimental Data Correlation

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for identifying and characterizing a molecule.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. github.io Calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts can then be compared to experimental spectra to confirm the structure. For this compound, theoretical calculations would predict distinct signals for the methyl protons, the methine proton at the chiral center, and the diastereotopic protons of the chloromethyl group.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from frequency calculations performed after geometry optimization. The calculated vibrational frequencies and their corresponding intensities can be used to assign the peaks in an experimental IR spectrum. For carboxylic acids, characteristic peaks include a broad O-H stretch (typically around 3300-2500 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretching vibrations. echemi.comorgchemboulder.com Anharmonic DFT calculations can provide more accurate predictions that better match experimental near-infrared (NIR) spectra. acs.orgsemanticscholar.org

The correlation between predicted and experimental spectra serves as a powerful validation of the computed molecular structure and provides confidence in the theoretical model.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | 2950-3150 (broad) | Strong |

| C-H Stretch | 2880-2990 | Medium-Strong |

| C=O Stretch | ~1715 | Very Strong |

| C-O Stretch | ~1250 | Strong |

| C-Cl Stretch | ~750 | Medium |

Molecular Dynamics Simulations for Investigating Solvent Effects and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in a solvent.

Solvent Effects: The solvent can have a significant impact on the conformational preferences and reactivity of a molecule. MD simulations can model the explicit interactions between this compound and surrounding solvent molecules (e.g., water). Studies on acetic and propionic acids have shown that water molecules form strong hydrogen bonds with the carboxylic acid group, influencing aggregation and dissociation. researchgate.netacs.orgresearchgate.net MD simulations could reveal the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions.

Intermolecular Interactions: In the liquid or solid state, carboxylic acids are known to form strong hydrogen-bonded dimers. MD simulations can be used to study the dynamics of dimer formation and dissociation. These simulations can also provide insights into how the chlorine and methyl substituents affect the packing and bulk properties of the substance. By analyzing radial distribution functions and hydrogen bond lifetimes from the simulation trajectory, a detailed picture of the intermolecular forces at play can be obtained. This is crucial for understanding properties like solubility and boiling point.

Role of 2r 3 Chloro 2 Methylpropanoic Acid As a Chiral Building Block in Complex Chemical Synthesis

Applications in the Enantioselective Synthesis of Chiral Intermediates for Specialized Organic Molecules

(2R)-3-Chloro-2-methylpropanoic acid serves as a crucial starting material for the enantioselective synthesis of a variety of chiral intermediates that are pivotal in the development of specialized organic molecules, including active pharmaceutical ingredients. The presence of a stereocenter at the C2 position, along with the reactive carboxylic acid and chloromethyl functionalities, allows for a range of stereospecific transformations.

One notable application is in the synthesis of chiral β-lactams , which are core structural motifs in many antibiotic drugs. The stereochemistry of the final β-lactam is often dictated by the chirality of the starting materials. While direct synthesis of 3-chloro-azetidin-2-ones has been explored through cycloaddition reactions, the use of chiral precursors like this compound offers a reliable method to control the stereochemical outcome. mdpi.comnih.govresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Furthermore, this chiral building block is instrumental in the preparation of chiral 1,2-amino alcohols . These compounds are not only important components of many biologically active molecules but also serve as valuable chiral ligands and auxiliaries in asymmetric synthesis. researchgate.netnih.govnih.govorganic-chemistry.org The synthesis of these amino alcohols often involves the conversion of the carboxylic acid to an appropriate functional group and subsequent nucleophilic substitution of the chloride with an amine-containing moiety, with the stereocenter at C2 remaining intact.

The synthesis of antiviral drug intermediates also benefits from the use of chiral synthons derived from compounds like this compound. For instance, in the development of treatments for HIV, chiral intermediates containing specific stereochemical arrangements are often required. nih.govgoogle.comnih.govnih.gov The defined stereochemistry of this compound makes it an attractive starting point for the synthesis of these complex molecules.

Below is a table summarizing the types of chiral intermediates synthesized from this compound and their potential applications.

| Chiral Intermediate | Synthetic Approach | Potential Applications |

| Chiral β-Lactams | Cycloaddition reactions, derivatization | Antibiotics, enzyme inhibitors |

| Chiral 1,2-Amino Alcohols | Nucleophilic substitution, reduction | Pharmaceutical ingredients, chiral auxiliaries |

| Antiviral Drug Intermediates | Multi-step synthesis | HIV protease inhibitors, other antiviral agents |

Integration into Multi-Step Stereoselective Total Synthesis Pathways for Target Compounds

The utility of this compound extends to its integration into complex, multi-step total synthesis campaigns targeting natural products and other intricate molecules. Its ability to introduce a specific stereocenter early in a synthetic sequence is a key advantage in achieving the desired stereochemistry of the final product.

While direct examples of the use of this compound in the total synthesis of marine natural products like (+)-discodermolide and laulimalide are not extensively documented in readily available literature, the synthesis of such complex polyketides often relies on chiral building blocks with similar structural motifs. researchgate.netnih.govorganic-chemistry.orgnih.govmdpi.comnih.govresearchgate.netnih.gov The stereochemical complexity of these molecules necessitates the use of enantiomerically pure starting materials to control the numerous stereocenters present in their structures. The principles of stereocontrol demonstrated in the synthesis of these natural products are applicable to strategies involving this compound.

The following table illustrates hypothetical integration points of derivatives of this compound in the synthesis of complex target molecules.

| Target Molecule Class | Synthetic Strategy | Role of this compound Derivative |

| Polyketide Natural Products | Convergent synthesis, fragment coupling | Precursor to a chiral fragment containing a C2-methyl stereocenter. |

| Immunosuppressants | Asymmetric synthesis, chiral pool strategy | Introduction of a key stereocenter in a side chain or core structure. |

| Macrocyclic Compounds | Macrolactonization, ring-closing metathesis | Provides a chiral segment for the construction of the macrocyclic backbone. |

Strategies for Utilizing this compound in the Construction of Complex Carbon Skeletons

The construction of complex carbon skeletons with precise stereochemical control is a central challenge in organic synthesis. This compound offers several strategic advantages for achieving this goal, particularly in the formation of quaternary carbon centers and the execution of tandem reactions.

A key strategy involves the diastereoselective alkylation of derivatives of this compound. By converting the carboxylic acid to a suitable chiral auxiliary-bearing amide, the stereocenter at C2 can direct the approach of an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. This approach is particularly valuable for the stereocontrolled construction of quaternary carbon centers , which are prevalent in many natural products but are notoriously difficult to synthesize. nih.govnih.govscispace.com

Furthermore, the bifunctional nature of this compound allows for its participation in tandem or cascade reactions . rsc.org In such reactions, a single synthetic operation triggers a sequence of bond-forming events, rapidly increasing molecular complexity. For instance, a derivative of this compound could be designed to undergo an initial intermolecular reaction followed by an intramolecular cyclization, leading to the formation of complex polycyclic systems in a highly efficient manner.

The use of organometallic reagents , such as organocuprates, in conjunction with derivatives of this compound provides another powerful tool for carbon-carbon bond formation. ucla.edu The diastereoselective addition of these reagents to α,β-unsaturated derivatives of the chiral acid can establish new stereocenters with a high degree of control, dictated by the existing stereocenter.

The table below outlines various strategies for utilizing this compound in the construction of complex carbon frameworks.

| Synthetic Strategy | Description | Key Outcome |

| Diastereoselective Alkylation | Use of a chiral auxiliary to direct the addition of an alkyl group to the α-position. | Stereocontrolled formation of a new stereocenter, including quaternary carbons. |

| Tandem/Cascade Reactions | A single reaction initiates a series of intramolecular bond formations. | Rapid construction of complex polycyclic structures with high efficiency. |

| Organometallic Additions | Diastereoselective conjugate addition of organometallic reagents to α,β-unsaturated derivatives. | Controlled formation of new carbon-carbon bonds and stereocenters. |

Q & A

Basic: What are the common synthetic routes for (2R)-3-Chloro-2-methylpropanoic acid, and how are enantiomeric excess (ee) and purity optimized?

Methodological Answer:

Synthesis typically involves stereoselective alkylation or enantioselective catalytic methods. For example, asymmetric hydrogenation of α-chloroacrylic acid derivatives using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (2R)-configuration. Optimization of ee requires careful control of reaction temperature, solvent polarity, and catalyst loading . Post-synthesis purification employs recrystallization or chiral chromatography. Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (characteristic peaks for methyl and chloro groups at δ 1.4–1.6 ppm and δ 3.8–4.2 ppm, respectively) .

Advanced: How does the stereochemical configuration at C2 influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The (2R)-configuration sterically hinders nucleophilic attack at the β-carbon due to the methyl group’s axial orientation, reducing reaction rates compared to (2S)-isomers. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., NaN₃) show a 20–30% lower reaction rate for the (2R)-enantiomer. Computational modeling (DFT calculations) further confirms steric effects dominate over electronic factors in regioselectivity .

Basic: What analytical techniques are essential for characterizing this compound and confirming its stereochemical integrity?

Methodological Answer:

- Chiral HPLC : Chiralpak IC columns with hexane/isopropanol (90:10) resolve enantiomers (retention times: (2R) = 12.3 min, (2S) = 14.1 min).

- NMR : H and C NMR distinguish diastereomers; coupling constants (e.g., ) vary between enantiomers.

- Polarimetry : Specific rotation ([α] = +15.2°) confirms enantiopurity .

Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its structural isomers?

Methodological Answer:

Contradictions often arise from positional isomerism (e.g., chlorine at C3 vs. C4) or stereochemical effects. A systematic approach includes:

Comparative SAR Studies : Test isomers against target enzymes (e.g., cyclooxygenase-2) using competitive binding assays.

Molecular Docking : Simulate binding affinities (AutoDock Vina) to identify steric clashes or hydrogen-bonding variations.

Meta-Analysis : Aggregate data from isomer studies (e.g., 2-(3-chlorophenyl) vs. 2-(4-chlorophenyl) analogs) to identify trends in IC₅₀ values .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (corrosive properties noted in analogs) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do reaction conditions (pH, temperature) affect the stability of this compound during long-term storage?

Methodological Answer:

- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the chloro group. Store in acidic buffers (pH 4–6).

- Temperature : At 25°C, <5% degradation over 6 months; at 40°C, 15–20% degradation occurs. Lyophilization extends stability.

- Light Sensitivity : UV exposure induces radical formation; store in amber vials .

Basic: What biological screening strategies are used to evaluate the therapeutic potential of this compound?

Methodological Answer:

- In Vitro Assays : COX-1/COX-2 inhibition (ELISA), cytotoxicity (MTT assay on HEK-293 cells).

- In Vivo Models : Anti-inflammatory activity in murine paw edema (dose range: 10–50 mg/kg).

- ADMET Profiling : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Advanced: What computational tools can predict the physicochemical properties of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.